N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794487
InChI: InChI=1S/C12H25N/c1-5-10(2)13-11-6-8-12(3,4)9-7-11/h10-11,13H,5-9H2,1-4H3
SMILES:
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol

N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17794487

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-4,4-dimethylcyclohexan-1-amine -

Specification

Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
IUPAC Name N-butan-2-yl-4,4-dimethylcyclohexan-1-amine
Standard InChI InChI=1S/C12H25N/c1-5-10(2)13-11-6-8-12(3,4)9-7-11/h10-11,13H,5-9H2,1-4H3
Standard InChI Key XIYGWSWGVGXRNZ-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC1CCC(CC1)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a cyclohexane ring with 4,4-dimethyl substitutions, creating a sterically hindered environment. The butan-2-yl group (-CH(CH2CH3)2) is bonded to the amine nitrogen, forming a secondary amine. This configuration introduces both hydrophobicity and conformational rigidity, which influence its physicochemical behavior .

IUPAC Name and Formula

  • IUPAC Name: N-butan-2-yl-4,4-dimethylcyclohexan-1-amine

  • Molecular Formula: C12H25N

  • Molecular Weight: 183.33 g/mol (calculated based on analogous structures ).

Stereochemical Considerations

The cyclohexane ring’s chair conformation and equatorial positioning of the methyl groups minimize steric strain. The butan-2-yl group’s chirality at the second carbon introduces two enantiomers, though racemic mixtures are typical in synthetic preparations.

Synthesis and Structural Optimization

Synthetic Routes

While no direct synthesis literature exists for this compound, analogous methodologies for N-substituted cyclohexylamines suggest the following approaches:

Reductive Amination

Reacting 4,4-dimethylcyclohexanone with butan-2-ylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) could yield the target amine. This method is widely used for secondary amine synthesis .

Nucleophilic Substitution

A halogenated cyclohexane derivative (e.g., 1-chloro-4,4-dimethylcyclohexane) could undergo nucleophilic attack by butan-2-ylamine, though steric hindrance may reduce efficiency.

Purification and Characterization

  • Chromatography: Silica gel chromatography with ethyl acetate/hexane eluents would separate impurities.

  • Spectroscopic Data:

    • 1H NMR: Peaks at δ 1.0–1.5 ppm (methyl groups), δ 2.2–2.8 ppm (N-CH), and δ 3.1–3.5 ppm (cyclohexane protons).

    • 13C NMR: Signals near δ 22 ppm (methyl carbons) and δ 50–60 ppm (amine-bearing carbon) .

Physicochemical Properties

Computed Properties (Extrapolated from Analogs)

PropertyValueMethod/Source
Molecular Weight183.33 g/molPubChem (analog )
XLogP33.8 ± 0.2XLogP3 v3.0
Hydrogen Bond Donors1Cactvs
Rotatable Bonds4Cactvs
Topological PSA12.03 ŲPubChem

Solubility and Stability

  • Solubility: Low aqueous solubility (<1 mg/mL) due to high hydrophobicity; soluble in organic solvents (e.g., DCM, ethanol).

  • Stability: Stable under inert atmospheres but prone to oxidation at the amine group under ambient conditions.

Research Gaps and Future Directions

  • Synthetic Validation: Experimental confirmation of synthesis routes and yield optimization.

  • Enzymatic Assays: Screening for BChE and acetylcholinesterase inhibition.

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Drug Likeness: ADMET predictions using in silico tools (e.g., SwissADME).

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